molecular formula C8H11NOS B7500453 N-[1-(2-thienyl)ethyl]-acetamide

N-[1-(2-thienyl)ethyl]-acetamide

Cat. No. B7500453
M. Wt: 169.25 g/mol
InChI Key: YOMZUWSWKXUEHR-UHFFFAOYSA-N
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Description

N-[1-(2-thienyl)ethyl]-acetamide, also known as thienylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The exact mechanism of action of N-[1-(2-thienyl)ethyl]-acetamidemide is not fully understood. However, it is believed to work through the modulation of various neurotransmitters and receptors in the brain. Thienylacetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and pain perception.
Biochemical and Physiological Effects
Thienylacetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of inflammation and pain-related disorders. Additionally, N-[1-(2-thienyl)ethyl]-acetamidemide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Thienylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research studies. Additionally, it has been shown to have low toxicity levels, making it a safe compound for use in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for N-[1-(2-thienyl)ethyl]-acetamidemide research. One direction is to further investigate its potential therapeutic applications in pain and inflammation-related disorders. Additionally, more research could be done to understand its mechanism of action and identify potential targets for drug development. Finally, studies could be done to investigate the potential neuroprotective effects of N-[1-(2-thienyl)ethyl]-acetamidemide in various neurodegenerative disorders.
Conclusion
Thienylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to be learned about N-[1-(2-thienyl)ethyl]-acetamidemide, its potential future directions suggest that it could be a promising candidate for the development of new drugs to treat various disorders.

Scientific Research Applications

Thienylacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-[1-(2-thienyl)ethyl]-acetamidemide has been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6(9-7(2)10)8-4-3-5-11-8/h3-6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZUWSWKXUEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-thienyl)ethyl]-acetamide

Synthesis routes and methods

Procedure details

Thiophene (8.40 g, 0.10 mol), paraldehyde (2.20 g, 0.017 mol) and acetamide (1.18 g, 0.05 mol) were added to a mixture of formic acid (6 ml) and 85% phosphoric acid (3 ml) and stirred at a room temperature for two hours. Water (50 ml) was added to the reaction mixture. The mixture was extracted with chloroform (50 ml), subjected to a silica gel column chromatography (eluent: chloroform) and recrystallized from petroleum benzine to obtain the entitled compound (1.5 g) as a colorless needle-shape crystal. Yield: 88.8 Melting point: 66° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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